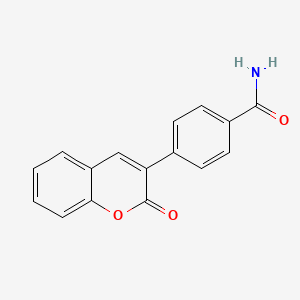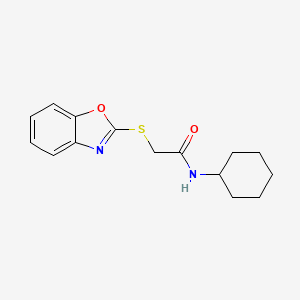![molecular formula C17H17F3O3 B4988420 1-[3-(4-methoxyphenoxy)propoxy]-3-(trifluoromethyl)benzene](/img/structure/B4988420.png)
1-[3-(4-methoxyphenoxy)propoxy]-3-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-methoxyphenoxy)propoxy]-3-(trifluoromethyl)benzene, commonly known as SR-59230A, is a selective antagonist of the β3-adrenergic receptor. It is a potent and specific antagonist of the β3-adrenergic receptor, which is involved in the regulation of energy metabolism and thermogenesis. SR-59230A has been widely used in scientific research to study the role of the β3-adrenergic receptor in various physiological processes.
Mécanisme D'action
SR-59230A selectively binds to the β3-adrenergic receptor and blocks its activation by endogenous ligands such as noradrenaline and adrenaline. This results in a decrease in the activity of the receptor and a reduction in the downstream signaling pathways that regulate energy metabolism and thermogenesis.
Biochemical and Physiological Effects:
SR-59230A has been shown to have a number of biochemical and physiological effects. It has been shown to reduce energy expenditure, increase insulin sensitivity, and improve glucose tolerance. It has also been shown to decrease lipolysis and reduce the accumulation of triglycerides in adipose tissue.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using SR-59230A in lab experiments is its high selectivity for the β3-adrenergic receptor. This allows researchers to specifically target this receptor and study its role in various physiological processes. However, one of the limitations of using SR-59230A is its relatively low potency compared to other β3-adrenergic receptor antagonists. This can make it difficult to achieve complete inhibition of the receptor in some experiments.
Orientations Futures
There are several future directions for research on SR-59230A and the β3-adrenergic receptor. One direction is to investigate the potential therapeutic applications of β3-adrenergic receptor antagonists in the treatment of metabolic disorders such as obesity and diabetes. Another direction is to study the role of the β3-adrenergic receptor in other physiological processes such as cardiovascular function and immune function. Finally, there is a need for the development of more potent and selective β3-adrenergic receptor antagonists for use in scientific research and potential therapeutic applications.
Méthodes De Synthèse
SR-59230A was first synthesized by a team of researchers at Sanofi-Aventis in 1997. The synthesis method involves the reaction of 3-(trifluoromethyl)benzene with 3-(4-methoxyphenoxy)propyl bromide in the presence of a base to form SR-59230A. The synthesis method has been optimized and improved over the years to increase the yield and purity of the compound.
Applications De Recherche Scientifique
SR-59230A has been used extensively in scientific research to study the role of the β3-adrenergic receptor in various physiological processes such as energy metabolism, thermogenesis, and glucose homeostasis. It has also been used to investigate the potential therapeutic applications of β3-adrenergic receptor antagonists in the treatment of obesity, diabetes, and other metabolic disorders.
Propriétés
IUPAC Name |
1-methoxy-4-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3O3/c1-21-14-6-8-15(9-7-14)22-10-3-11-23-16-5-2-4-13(12-16)17(18,19)20/h2,4-9,12H,3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUBCTDURVMGAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCOC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-4-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dichlorophenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4988343.png)

![1-[2-(ethylthio)-5-pyrimidinyl]-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B4988358.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-3,3,3-trifluoro-N-methylpropanamide](/img/structure/B4988359.png)
![2-[5-(3-bromo-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4988361.png)
![N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4988364.png)
![butyl 4-[({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4988381.png)
![sec-butyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4988387.png)

![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4988394.png)


![2,2,2-trichloro-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4988417.png)
![3-[(5-bromo-2-pyridinyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B4988424.png)